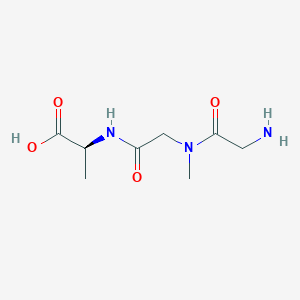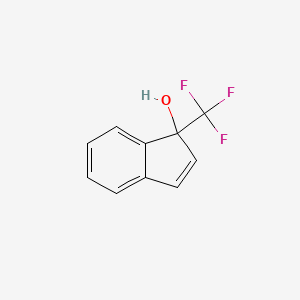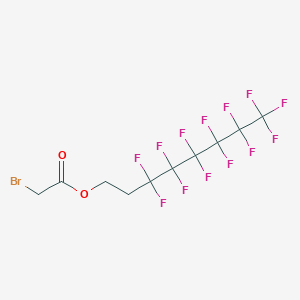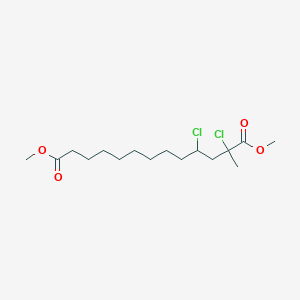
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate is an organic compound characterized by its unique structure, which includes a diazonium group, a triple bond, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate typically involves the diazotization of 5-heptyn-2-one. The process begins with the preparation of 5-heptyn-2-one, which can be synthesized through the reaction of hept-5-yne with an appropriate oxidizing agent. The diazotization step involves treating 5-heptyn-2-one with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or sodium hydroxide.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate involves its reactivity with various nucleophiles and electrophiles. The diazonium group is highly reactive and can participate in a range of chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
5-Heptyn-2-one: A precursor in the synthesis of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate.
This compound: Unique due to the presence of both a diazonium group and a triple bond.
Hept-5-yn-2-one: Similar structure but lacks the diazonium group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the diazonium group allows for a wide range of substitution reactions, while the triple bond provides additional sites for chemical modification.
Properties
CAS No. |
136506-09-7 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-diazo-3,3-dimethylhept-5-yn-2-one |
InChI |
InChI=1S/C9H12N2O/c1-4-5-6-9(2,3)8(12)7-11-10/h7H,6H2,1-3H3 |
InChI Key |
MTCSAJRNLUUMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C)(C)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


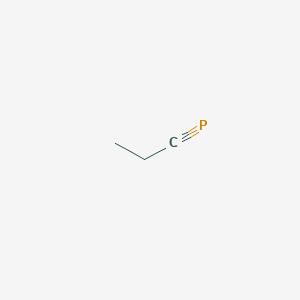
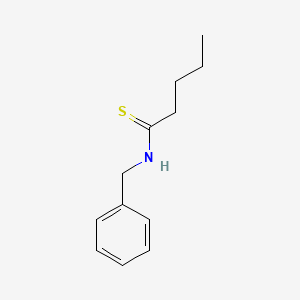
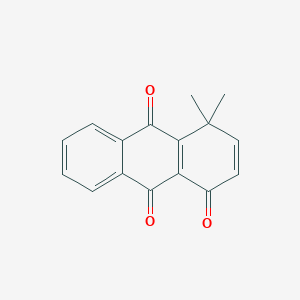

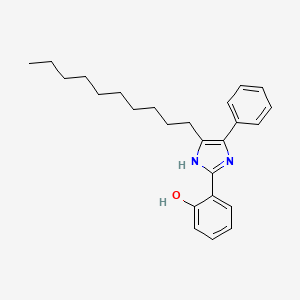
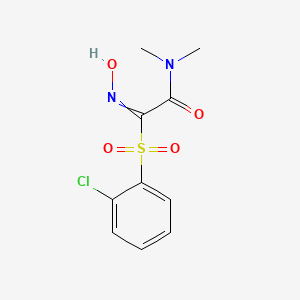
phosphane](/img/structure/B14269108.png)
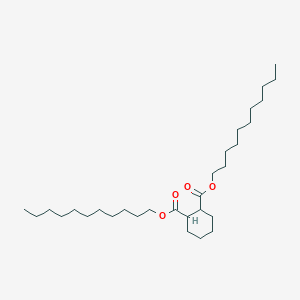

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
